2-(6-Methylpyridin-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid
Overview
Description
2-(6-Methylpyridin-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid is a complex organic compound that features both pyridine and isoindoline moieties
Scientific Research Applications
2-(6-Methylpyridin-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpyridin-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 6-methyl-2-pyridinecarboxaldehyde with phthalic anhydride under acidic conditions to form the isoindoline core. This is followed by oxidation and carboxylation steps to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for precise control over reaction conditions such as temperature, pressure, and reagent concentration, leading to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methylpyridin-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the isoindoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups.
Mechanism of Action
The mechanism of action of 2-(6-Methylpyridin-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Methylpyridin-2-YL)-1,3-dioxoisoindoline-4-carboxylic acid
- 2-(6-Methylpyridin-2-YL)-1,3-dioxoisoindoline-6-carboxylic acid
- 2-(6-Methylpyridin-2-YL)-1,3-dioxoisoindoline-7-carboxylic acid
Uniqueness
2-(6-Methylpyridin-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid is unique due to its specific substitution pattern on the isoindoline ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
2-(6-methylpyridin-2-yl)-1,3-dioxoisoindole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c1-8-3-2-4-12(16-8)17-13(18)10-6-5-9(15(20)21)7-11(10)14(17)19/h2-7H,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNYBWDQQFFLQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358698 | |
Record name | 2-(6-METHYLPYRIDIN-2-YL)-1,3-DIOXOISOINDOLINE-5-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328549-51-5 | |
Record name | 2-(6-METHYLPYRIDIN-2-YL)-1,3-DIOXOISOINDOLINE-5-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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